2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].
However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].
Perfluoro(2-methyl-3-oxahexanoic) acid is a perfluorinated compound characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure. Its chemical formula is , and it is classified as a monocarboxylic acid and an ether. The compound is also known by several synonyms, including undecafluoro-2-methyl-3-oxahexanoic acid and 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid . It appears as a colorless liquid with a predicted density of approximately and a boiling point of at reduced pressure .
The compound has garnered attention due to its environmental persistence and potential toxicity, particularly as it serves as an alternative to perfluorooctanoic acid in various industrial applications .
Perfluoro(2-methyl-3-oxahexanoic) acid exhibits typical reactivity associated with carboxylic acids. It can undergo:
The compound also reacts with mild steel and galvanised materials, which can lead to corrosion .
The biological activity of perfluoro(2-methyl-3-oxahexanoic) acid has been a subject of research due to its potential health impacts. It has been shown to cause severe skin burns and eye damage upon contact . Additionally, there are concerns regarding its bioaccumulation in living organisms and potential endocrine-disrupting effects, although detailed studies on its long-term biological effects are still limited .
Perfluoro(2-methyl-3-oxahexanoic) acid can be synthesized through several methods:
The synthesis often requires specialized equipment to handle the reactive fluorinated intermediates safely.
Perfluoro(2-methyl-3-oxahexanoic) acid is primarily used in:
Concerns regarding its environmental impact have led to increased scrutiny and regulatory measures surrounding its use .
Studies have indicated that perfluoro(2-methyl-3-oxahexanoic) acid interacts with various materials and biological systems. For instance, research has focused on its removal from water sources using quaternary ammonium functionalized silica gel and granular activated carbon, highlighting its persistence in the environment . These studies emphasize the need for effective remediation strategies due to the compound's stability and potential toxicity.
Several compounds share structural or functional similarities with perfluoro(2-methyl-3-oxahexanoic) acid. Below is a comparison table highlighting these compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Perfluorooctanoic Acid | 335-67-1 | Known for bioaccumulation; widely studied for toxicity |
Perfluorononanoic Acid | 375-95-1 | Similar properties; used in industrial applications |
Ammonium Perfluoro(2-methyl-3-oxahexanoate) | 62037-80-3 | Salt form; used in laboratory settings |
Perfluorobutanoic Acid | 375-22-4 | Shorter chain length; less persistent than others |
Uniqueness: Perfluoro(2-methyl-3-oxahexanoic) acid is distinguished by its specific structure that includes both perfluorinated chains and ether functionalities. This combination contributes to its unique physical and chemical properties, making it particularly useful in environmental applications while raising concerns about its safety and ecological impact .
Perfluoro(2-methyl-3-oxahexanoic) acid exhibits exceptional environmental persistence through multiple mechanisms that collectively prevent its natural degradation in environmental systems [1] [2]. The compound's molecular structure, characterized by complete fluorine substitution of hydrogen atoms and an ether linkage at the third carbon position, creates extraordinarily strong carbon-fluorine bonds that resist conventional environmental degradation processes [14] [16]. These bonds represent some of the strongest single bonds in organic chemistry, requiring energy levels far exceeding those available in natural environmental conditions [14].
The primary persistence mechanism operates through the compound's resistance to biodegradation processes that typically decompose organic contaminants [14] [25]. Research demonstrates that perfluoro(2-methyl-3-oxahexanoic) acid remains recalcitrant under both aerobic and anaerobic conditions, with microbial communities showing minimal capacity for biotransformation of the fully fluorinated carbon chain [24] [25]. The perfluoroalkyl ether structure exhibits particular resistance to enzymatic attack, as the electron-withdrawing effects of fluorine atoms create an electron-deficient environment that prevents typical oxidative and hydrolytic processes [14] [27].
Environmental stability studies indicate that the compound demonstrates no measurable degradation under standard environmental conditions including exposure to sunlight, varying temperature regimes, and diverse pH conditions [4] [14]. The ether linkage, while potentially representing a site of vulnerability in other chemical classes, remains protected by the surrounding perfluorinated environment, maintaining structural integrity across diverse environmental matrices [14] [31]. Field studies consistently report detection of the compound in environmental samples collected years after initial release, demonstrating its extraordinary persistence in natural systems [1] [6].
Aquatic transport of perfluoro(2-methyl-3-oxahexanoic) acid follows complex pathways governed by the compound's unique physicochemical properties and environmental partitioning behavior [1] [2]. Research conducted in the Yangtze River Estuary reveals that the compound constitutes a significant fraction of total per- and polyfluoroalkyl substances detected across multiple aquatic phases, ranging from 6.1 to 12.1 percent of total concentrations in seawater, sediments, suspended particulate matter, and plankton [1] [2].
The compound exhibits high water solubility characteristics that promote rapid dissolution and transport in aquatic systems [16] [23]. This solubility facilitates long-distance transport through river networks and coastal environments, with concentrations remaining relatively stable during transport due to the compound's resistance to degradation processes [1] [6]. Watershed-scale studies demonstrate that perfluoro(2-methyl-3-oxahexanoic) acid can travel hundreds of kilometers from point sources while maintaining detectable concentrations [6] [15].
Horizontal distribution patterns in marine environments show strong dependence on salinity gradients and water mass interactions [1] [2]. The compound's behavior in estuarine mixing zones indicates preferential retention in lower salinity waters, suggesting that freshwater-saltwater interfaces may serve as temporary accumulation zones during transport to marine environments [1]. Vertical distribution studies reveal that physical mixing processes account for more than 83.7 percent of settling behavior, while biological pump mechanisms contribute to absolute settling amounts ranging from 150.00 to 41,994.65 nanograms per square meter per day [1] [2].
Soil retention characteristics of perfluoro(2-methyl-3-oxahexanoic) acid demonstrate unexpectedly high partition coefficients that significantly influence groundwater migration patterns [1] [4]. Laboratory and field studies report logarithmic distribution coefficients ranging from 2.26 to 4.67, values that approach those observed for longer-chain per- and polyfluoroalkyl substances traditionally considered more strongly sorbing [1] [17]. These elevated partition coefficients indicate substantial retention in soil matrices despite the compound's relatively short chain length and ether functionality [1] [17].
The organic carbon normalized distribution coefficient for perfluoro(2-methyl-3-oxahexanoic) acid is estimated at 118.8, suggesting moderate to strong affinity for soil organic matter [4] [13]. This sorption behavior differs markedly from expectations based on the compound's structural characteristics, as shorter-chain per- and polyfluoroalkyl substances typically exhibit lower soil retention [9] [17]. Field-derived partition coefficients consistently exceed laboratory-measured values, suggesting that longer contact times and complex soil matrix interactions enhance retention beyond what standard batch equilibrium experiments predict [17].
Groundwater migration patterns reflect the competing influences of high water solubility and unexpectedly strong soil sorption [4] [9]. The compound demonstrates capacity for significant vertical transport through vadose zone materials, particularly in sandy soils with low organic carbon content [9]. Depth profile studies indicate that while surface soils may retain substantial concentrations, the compound can migrate to groundwater under conditions of high infiltration rates or low soil organic carbon content [9] [17]. Migration rates appear highly dependent on specific soil characteristics, with clay-rich and organic matter-rich soils providing greater retention than sandy or low-organic soils [9].
Table 1: Environmental Fate Parameters for Perfluoro(2-methyl-3-oxahexanoic) Acid
Parameter | Value/Range | Environmental Medium | Study Reference |
---|---|---|---|
Partition Coefficient (Log Kd) | 2.26-4.67 | Water-sediment system | Yangtze River Estuary study |
Organic Carbon Normalized Coefficient (Log Koc) | 118.8 (estimated) | Soil organic carbon | Estimated from structure |
Bioaccumulation Factor (Log BAF) | Similar to PFOA levels | Plankton/biota | Offshore marine study |
Atmospheric Transport Distance (km) | Up to 3000+ (modeled) | Atmospheric transport | FLEXPART modeling |
Deposition Flux (ng/m²/day) | 1.1-1549 (mean to maximum) | Surface deposition | North Carolina facility study |
Air Concentration Range (ng/m³) | 0.001-24.6 | Ambient air | Fluoropolymer plant monitoring |
Water Solubility | High | Aqueous phase | Chemical properties |
Vapor Pressure (relative) | Moderate (enables air transport) | Air-water interface | Physicochemical data |
Environmental Half-life | Highly persistent (decades) | All environmental media | Environmental persistence studies |
Degradation Rate (atmospheric) | Slow (precursor transformations only) | Atmospheric chemistry | Atmospheric chemistry research |
Atmospheric transport represents a major pathway for global distribution of perfluoro(2-methyl-3-oxahexanoic) acid, enabling contamination of remote environments far from point sources [9] [11] [15]. The compound's moderate vapor pressure allows partitioning to the atmospheric phase, where it can undergo long-range transport through both gas-phase and particulate-associated mechanisms [9] [11]. Atmospheric dispersion modeling using FLEXPART demonstrates that emissions from industrial sources can result in detectable concentrations at distances exceeding several thousand kilometers [11].
Research conducted near fluoropolymer production facilities reveals ambient air concentrations ranging from below detection limits to 98.66 picograms per cubic meter when winds originate from industrial sources [11]. Post-abatement measurements show maximum concentrations of 12.21 picograms per cubic meter, demonstrating the effectiveness of emission control technologies while confirming continued atmospheric release [11]. The compound exhibits excellent concordance between measured and modeled atmospheric concentrations, with Pearson correlation coefficients of 0.83 providing strong evidence for point source emissions and subsequent atmospheric dispersion [11].
Deposition processes involve both wet and dry mechanisms, with wet deposition through precipitation serving as the primary removal pathway for the highly water-soluble compound [15]. Community Multiscale Air Quality modeling predicts that approximately 5 percent by mass of total emitted compound deposits within 150 kilometers of emission sources, with the remainder transported to more distant locations [15]. Annual deposition fluxes range from 1.1 nanograms per square meter per day for domain-wide averages to maximum values of 1,549 nanograms per square meter per day near point sources [15].
Large-scale atmospheric modeling reveals significant deposition extending across continental distances, with cities located 298 to 481 kilometers from sources receiving deposition fluxes ranging from 36 to 279 nanograms per square meter annually [11]. Even locations over 3,000 kilometers distant, such as Reykjavik, receive measurable annual deposition of 0.5 to 2.4 nanograms per square meter, demonstrating the compound's capacity for intercontinental atmospheric transport [11]. These findings establish clear links between industrial emissions and widespread environmental contamination through atmospheric pathways [11].
Comparative analysis of environmental persistence characteristics reveals that perfluoro(2-methyl-3-oxahexanoic) acid exhibits persistence levels approaching those of legacy per- and polyfluoroalkyl substances despite structural differences [1] [21]. The compound's logarithmic distribution coefficients of 2.26 to 4.67 closely parallel those of perfluorooctanoic acid (2.28 to 4.72), indicating similar soil and sediment retention behavior [1]. This similarity challenges assumptions that shorter-chain and ether-containing per- and polyfluoroalkyl substances would demonstrate reduced environmental persistence [1] [21].
Environmental half-life assessments indicate that perfluoro(2-methyl-3-oxahexanoic) acid persists in environmental media for periods measured in decades, similar to legacy compounds [4] [21]. The compound's resistance to biodegradation equals or exceeds that of perfluorooctanoic acid under most environmental conditions, with no measurable biotransformation observed in soil, sediment, or aquatic microbial communities [14] [25]. This persistence occurs despite the presence of an ether linkage that might theoretically provide a site for enzymatic attack [14].
Bioaccumulation characteristics show that perfluoro(2-methyl-3-oxahexanoic) acid achieves bioaccumulation factors similar to those observed for perfluorooctanoic acid in marine organisms [1] [20]. Comparative toxicokinetic studies using zebrafish models demonstrate that while the compound may exhibit slightly lower bioconcentration factors than perfluorooctanoic acid, the differences are not dramatic enough to suggest substantially reduced bioaccumulation potential [20]. Elimination studies reveal that perfluoro(2-methyl-3-oxahexanoic) acid undergoes more rapid elimination than perfluorooctanoic acid, with 95 percent elimination compared to 50 percent for the legacy compound, though both demonstrate significant retention [20].
Table 2: Comparative Environmental Persistence: Perfluoro(2-methyl-3-oxahexanoic) Acid vs Legacy PFAS
PFAS Compound | Chain Length | Log Kd Range | Environmental Persistence | Bioaccumulation Potential | Atmospheric Transport | Aquatic Mobility |
---|---|---|---|---|---|---|
Perfluoro(2-methyl-3-oxahexanoic) Acid | C6 (with ether linkage) | 2.26-4.67 | High (decades) | Moderate (similar to PFOA) | High (long-range) | High |
Perfluorooctanoic Acid | C8 | 2.28-4.72 | Very High (decades) | High | High (long-range) | High |
Perfluorooctanesulfonic Acid | C8 | 3.5-5.2 (higher) | Extremely High (decades) | Very High | Moderate (particulate-bound) | Moderate-High |
Perfluorobutanoic Acid | C4 | 2.24-4.55 | Moderate-High (years-decades) | Lower | Very High (volatile) | Very High |
Perfluorohexanoic Acid | C6 | 1.8-3.9 (lower) | Moderate-High (years-decades) | Moderate | High (long-range) | High |
Biogeochemical cycling of perfluoro(2-methyl-3-oxahexanoic) acid occurs primarily through physical transport processes rather than chemical or biological transformations [14] [24]. The compound's extraordinary chemical stability prevents participation in typical biogeochemical cycles that involve organic matter decomposition and reconstruction [14] [25]. Instead, the compound cycles through environmental compartments as a persistent, conservative tracer that maintains its molecular integrity across diverse environmental conditions [14].
Limited biotransformation pathways exist for perfluoro(2-methyl-3-oxahexanoic) acid, with most transformation studies focusing on structurally related compounds rather than the specific ether-containing structure [24] [27]. Research on per- and polyfluoroalkyl substance biotransformation indicates that compounds containing ether linkages may undergo limited hydrolysis under specific conditions, though such processes appear to occur slowly if at all under environmental conditions [27] [31]. Nontarget analysis of biotransformation products in biological systems has not identified significant transformation products specific to perfluoro(2-methyl-3-oxahexanoic) acid [27].
Atmospheric photochemical processes represent the most significant transformation pathway, though these primarily affect precursor compounds rather than the terminal acid form [14] [28] [29]. Research on atmospheric per- and polyfluoroalkyl substance chemistry indicates that perfluorocarboxylic acids like perfluoro(2-methyl-3-oxahexanoic) acid remain largely unreactive toward atmospheric oxidants including hydroxyl radicals and ozone [28] [29]. Seasonal studies in Arctic environments suggest that atmospheric photochemistry may influence the formation and deposition of per- and polyfluoroalkyl substances, though direct photochemical transformation of perfluoro(2-methyl-3-oxahexanoic) acid appears minimal [29].
Corrosive;Irritant